molecular formula C4HN7O B2399724 4-(2H-tetrazol-5-yl)-1,2,5-oxadiazole-3-carbonitrile CAS No. 890092-72-5

4-(2H-tetrazol-5-yl)-1,2,5-oxadiazole-3-carbonitrile

Cat. No.: B2399724
CAS No.: 890092-72-5
M. Wt: 163.1
InChI Key: QOUCURCBOWHAKX-UHFFFAOYSA-N
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Description

4-(2H-tetrazol-5-yl)-1,2,5-oxadiazole-3-carbonitrile is a heterocyclic compound that features both a tetrazole and an oxadiazole ring. These types of compounds are of significant interest due to their potential applications in various fields, including materials science, pharmaceuticals, and agrochemicals. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

The synthesis of 4-(2H-tetrazol-5-yl)-1,2,5-oxadiazole-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of a nitrile with sodium azide under acidic conditions to form the tetrazole ring, followed by the formation of the oxadiazole ring through cyclization with an appropriate reagent . Industrial production methods may involve similar steps but are optimized for scale, yield, and safety.

Chemical Reactions Analysis

4-(2H-tetrazol-5-yl)-1,2,5-oxadiazole-3-carbonitrile can undergo various types of chemical reactions, including:

Common reagents used in these reactions include sodium azide, lithium aluminum hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2H-tetrazol-5-yl)-1,2,5-oxadiazole-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2H-tetrazol-5-yl)-1,2,5-oxadiazole-3-carbonitrile involves its ability to form stable complexes with metal ions and its participation in various chemical reactions. The molecular targets and pathways involved depend on the specific application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, altering their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar compounds include other tetrazole and oxadiazole derivatives, such as:

The uniqueness of 4-(2H-tetrazol-5-yl)-1,2,5-oxadiazole-3-carbonitrile lies in its dual ring structure, which imparts unique chemical and physical properties, making it suitable for a wide range of applications.

Properties

IUPAC Name

4-(2H-tetrazol-5-yl)-1,2,5-oxadiazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HN7O/c5-1-2-3(9-12-8-2)4-6-10-11-7-4/h(H,6,7,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOUCURCBOWHAKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=NON=C1C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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